1-Isopropyl-1H-imidazol-4-amine
Overview
Description
“1-Isopropyl-1H-imidazol-4-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11N3 . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Imidazole is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Physical and Chemical Properties Analysis
“this compound” is a derivative of imidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Chemical Properties
- Ionic Liquid Synthesis : The synthesis of 1-Isopropyl-imidazole by reacting isopropyl amine with glyoxal, formaldehyde, and ammonia in methanol led to the creation of bidentate ionic liquid 1,4-(1-isopropyl-imidazole) butane bromide. This compound's structure was confirmed through IR, 1H NMR, and 13C NMR techniques (Qi, 2011).
- TAAR1 Agonists : Modification of isopropyl-substituted 4-aminomethyl-imidazole compounds led to the discovery of selective TAAR1 partial agonist RO5073012, demonstrating significant potential in treating schizophrenia through behavior modification in a rat model (Galley et al., 2012).
- Benzimidazoimidazoles Synthesis : A novel carbonylative approach for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles via oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines has been developed, showcasing a method to create complex molecules with good yields under mild conditions (Veltri et al., 2018).
Pharmaceutical Intermediate Production
- Synthesis of Pharmaceutical Intermediates : The development of a practical synthetic route to pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine through cyclisation, hydrolysis, and methylation steps was reported. This work highlighted the scalability of the process and the discovery of novel chemical entities during optimization (Zhou et al., 2018).
Green Chemistry Applications
- Eco-Friendly Synthesis : An eco-friendly multi-component one-pot synthesis method for novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives was developed. This method emphasizes environmental friendliness and operational simplicity, achieving high yields and short reaction times under controlled microwave heating (Sadek et al., 2018).
Novel Reaction Mechanisms
- Novel Multicomponent Reactions : Research into imidazo-pyrazines synthesis through a one-pot multicomponent reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines highlighted the imidazole nitrogen atom's ability to intercept the nascent nitrilium ion, leading to high yields of imidazopyrazine derivatives. This method showcases the robustness and versatility of the approach for synthesizing substituted imidazopyrazines (Galli et al., 2019).
Properties
IUPAC Name |
1-propan-2-ylimidazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-3-6(7)8-4-9/h3-5H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBDVNJNVEEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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